4-methyl-N-(2-oxo-2-(p-tolylamino)ethyl)-N-tosylpiperazine-1-carboxamide

Descripción

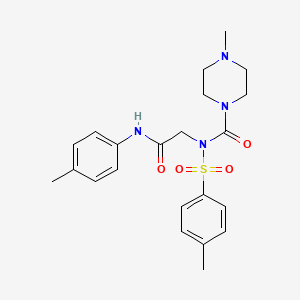

4-Methyl-N-(2-oxo-2-(p-tolylamino)ethyl)-N-tosylpiperazine-1-carboxamide is a piperazine-based carboxamide derivative featuring a tosyl (p-toluenesulfonyl) group, a methyl-substituted piperazine ring, and a 2-oxo-2-(p-tolylamino)ethyl moiety. The compound’s structure integrates a sulfonamide linkage (tosyl group), which enhances its steric and electronic properties, and a p-tolylamino substituent that may influence its solubility and intermolecular interactions. This compound is synthesized via nucleophilic substitution or coupling reactions involving N-chloroacetyl-p-toluidine and methyl-piperazine intermediates, followed by purification via recrystallization . Its molecular formula is C23H29N4O4S, with a molecular weight of 473.6 g/mol (calculated based on analogous structures in –14).

Propiedades

IUPAC Name |

4-methyl-N-[2-(4-methylanilino)-2-oxoethyl]-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O4S/c1-17-4-8-19(9-5-17)23-21(27)16-26(22(28)25-14-12-24(3)13-15-25)31(29,30)20-10-6-18(2)7-11-20/h4-11H,12-16H2,1-3H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPGMKWCGTVTUPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CN(C(=O)N2CCN(CC2)C)S(=O)(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Overview of the Compound

Chemical Structure and Properties

- Name : 4-methyl-N-(2-oxo-2-(p-tolylamino)ethyl)-N-tosylpiperazine-1-carboxamide

- Molecular Formula : C23H22N2O3S

- CAS Number : Not specified in the search results but can be derived based on the structure.

This compound belongs to a class of piperazine derivatives, which are known for their diverse pharmacological activities, including antipsychotic, antidepressant, and anti-inflammatory effects.

Piperazine derivatives often interact with various neurotransmitter systems, particularly:

- Serotonin Receptors : Many piperazines exhibit affinity for serotonin receptors (5-HT), influencing mood and anxiety.

- Dopamine Receptors : Some compounds in this class act as antagonists at dopamine D2 receptors, which is crucial for antipsychotic activity.

- Adrenergic Receptors : Interaction with adrenergic receptors may contribute to their effects on blood pressure and heart rate.

Pharmacological Profiles

-

Antidepressant Activity

- Studies have shown that piperazine derivatives can enhance serotonin levels in the brain, which is beneficial for treating depression.

-

Antipsychotic Effects

- Compounds that target dopamine receptors are essential in managing schizophrenia and other psychotic disorders.

-

Anti-inflammatory Properties

- Some derivatives exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes or modulating cytokine production.

Case Studies and Research Findings

While specific studies on “this compound” were not found, related research indicates:

- A study on similar piperazine compounds demonstrated significant efficacy in reducing symptoms of anxiety in animal models through modulation of serotonergic pathways.

- Another investigation highlighted the neuroprotective effects of piperazine derivatives against oxidative stress, suggesting potential applications in neurodegenerative diseases.

Data Table of Related Compounds

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Key Compounds :

N-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide (C22H27FN4O4S, MW 462.5): Replaces the p-tolyl group with a 4-fluorobenzyl substituent.

N-(2-((4-ethylphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide (C23H30N4O4S, MW 458.6): Substitutes the p-tolyl group with a bulkier 4-ethylphenyl moiety, which may reduce solubility in polar solvents due to increased hydrophobicity .

Methyl 4-((N-(2-oxo-2-(p-tolylamino)ethyl)benzamido)methyl)benzoate (C22H23N3O4, MW 393.4): Shares the p-tolylamino group but lacks the tosyl and piperazine components. The ester group here enhances polarity compared to the sulfonamide in the target compound .

Impact of Substituents :

- Electron-donating groups (e.g., -CH3 in the target compound) enhance lipophilicity, favoring membrane permeability in biological systems.

Piperazine Ring Modifications

Key Compounds :

4-Methyl-N-{2-oxo-2-[4-(2-phenylethyl)-1-piperazinyl]ethyl}benzamide (C22H27N3O2, MW 365.5): Replaces the tosyl group with a benzamide and introduces a 2-phenylethyl-piperazine moiety. The absence of the sulfonamide reduces molecular weight and alters solubility .

4-(4-Chlorophenyl)-N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}piperazine-1-carboxamide (C18H21ClN4O3, MW 376.8): Features a furan-methyl group instead of tosyl, increasing oxygen content and hydrogen-bonding capacity .

Impact of Piperazine Modifications :

- Tosyl groups (as in the target compound) contribute to steric hindrance and thermal stability due to the rigid sulfonyl group.

Carboxamide Linker Variations

Key Compounds :

N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides (): Replaces the piperazine-carboxamide with a hydrazine-carboxamide linker. The trifluoromethyl group increases electronegativity and metabolic stability.

Benzo[b][1,4]oxazin-3(4H)-one analogues (): Integrate a bicyclic oxazine scaffold instead of piperazine, altering conformational flexibility and π-π stacking interactions.

Impact of Linkers :

- Piperazine-carboxamide linkers (target compound) offer rotational freedom, enabling adaptable binding in supramolecular interactions.

Table 1: Comparative Data for Selected Analogues

Synthetic Notes:

- The target compound’s synthesis mirrors methods in and , utilizing reflux conditions with acetone or ethanol for recrystallization.

- Higher yields (e.g., 71% in ) are achieved with ester-containing derivatives compared to halogenated analogues (45–57% in ), likely due to reduced steric hindrance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.